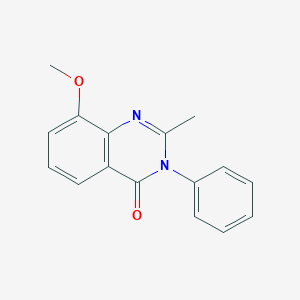
8-Methoxy-2-methyl-3-phenylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2-methyl-3-phenylquinazolin-4-one is a synthetic compound that belongs to the quinazolinone class of compounds. It has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins.
Effets Biochimiques Et Physiologiques
8-Methoxy-2-methyl-3-phenylquinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-Methoxy-2-methyl-3-phenylquinazolin-4-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Another potential direction is the study of the compound's effects on different signaling pathways and enzymes involved in disease development.
Méthodes De Synthèse
The synthesis of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of chemical reactions to yield the final product.
Applications De Recherche Scientifique
8-Methoxy-2-methyl-3-phenylquinazolin-4-one has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
Numéro CAS |
101350-83-8 |
|---|---|
Nom du produit |
8-Methoxy-2-methyl-3-phenylquinazolin-4-one |
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
8-methoxy-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-15-13(9-6-10-14(15)20-2)16(19)18(11)12-7-4-3-5-8-12/h3-10H,1-2H3 |
Clé InChI |
YIQPKZIRADNPKX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=CC=C3 |
SMILES canonique |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=CC=C3 |
Synonymes |
4(3H)-Quinazolinone, 8-methoxy-2-methyl-3-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





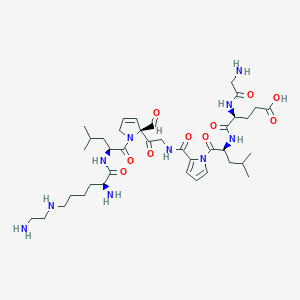
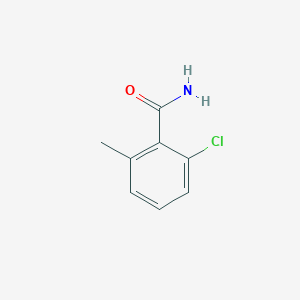
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
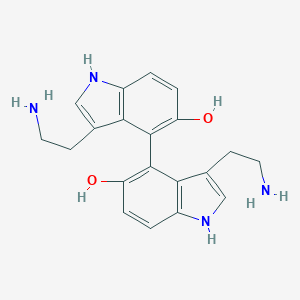
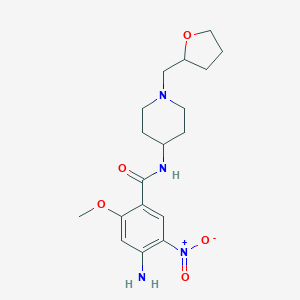
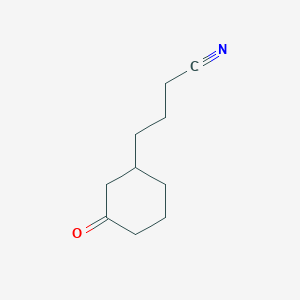
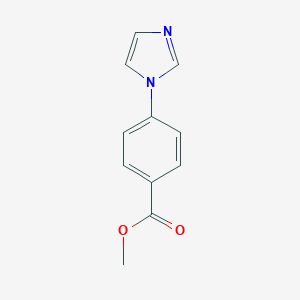
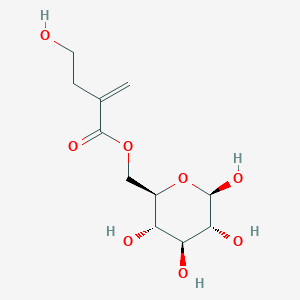
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)

![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)